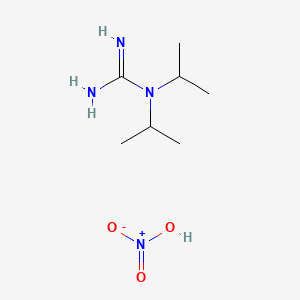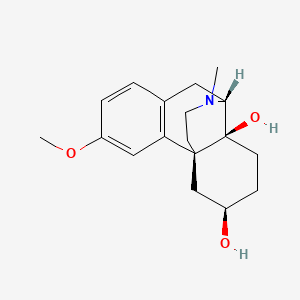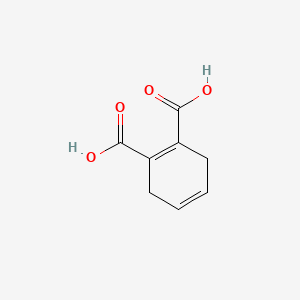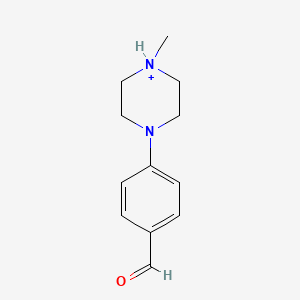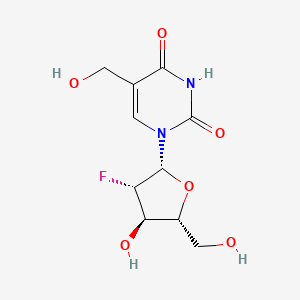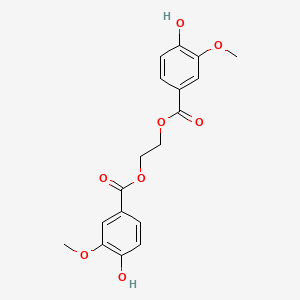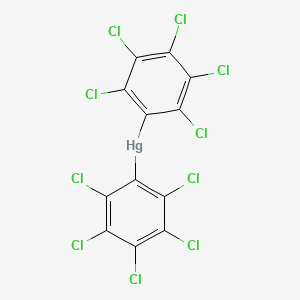
Bis(pentachlorophenyl)mercury
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Bis(pentachlorophenyl)mercury is an organomercury compound characterized by the presence of two pentachlorophenyl groups bonded to a central mercury atom. This compound is known for its unique chemical properties and has been studied for various applications in scientific research.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of bis(pentachlorophenyl)mercury typically involves the reaction of pentachlorophenylmagnesium bromide with mercuric chloride. The reaction is carried out in an inert atmosphere to prevent oxidation and is usually performed in a solvent such as diethyl ether. The reaction conditions include maintaining a low temperature to control the reactivity of the Grignard reagent .
Industrial Production Methods
Industrial production methods for this compound are not well-documented, likely due to the specialized nature of this compound and its limited commercial applications. the general principles of organomercury compound synthesis, such as the use of Grignard reagents and mercuric salts, are applicable.
Análisis De Reacciones Químicas
Types of Reactions
Bis(pentachlorophenyl)mercury undergoes several types of chemical reactions, including:
Substitution Reactions: The compound can participate in substitution reactions where the pentachlorophenyl groups are replaced by other ligands.
Oxidation and Reduction: The mercury center can undergo oxidation and reduction reactions, altering the oxidation state of the mercury atom.
Common Reagents and Conditions
Common reagents used in reactions with this compound include halogens, acids, and bases. The reaction conditions vary depending on the desired transformation but often involve controlled temperatures and inert atmospheres to prevent unwanted side reactions .
Major Products
The major products formed from reactions involving this compound depend on the specific reagents and conditions used. For example, substitution reactions may yield new organomercury compounds with different functional groups attached to the mercury center.
Aplicaciones Científicas De Investigación
Bis(pentachlorophenyl)mercury has been studied for various scientific research applications, including:
Chemistry: It is used as a reagent in organic synthesis and as a precursor for other organomercury compounds.
Biology: Research has explored its potential effects on biological systems, particularly in studies related to mercury toxicity.
Medicine: While not commonly used in medicine, its properties have been investigated for potential therapeutic applications.
Mecanismo De Acción
The mechanism of action of bis(pentachlorophenyl)mercury involves its interaction with biological molecules, leading to the disruption of cellular processes. The mercury center can bind to thiol groups in proteins, inhibiting their function and leading to cellular toxicity. This interaction with molecular targets such as enzymes and structural proteins is a key aspect of its biological effects .
Comparación Con Compuestos Similares
Similar Compounds
Similar compounds to bis(pentachlorophenyl)mercury include other organomercury compounds such as:
- Pentachlorophenylmercury chloride
- Bis(trichlorovinyl)mercury
- Trichlorovinylmercury chloride
Uniqueness
This compound is unique due to the presence of two highly chlorinated phenyl groups, which confer distinct chemical properties such as increased stability and reactivity compared to less chlorinated analogs. This makes it particularly useful in specific research applications where these properties are advantageous .
Propiedades
Número CAS |
1043-49-8 |
|---|---|
Fórmula molecular |
C12Cl10Hg |
Peso molecular |
699.2 g/mol |
Nombre IUPAC |
bis(2,3,4,5,6-pentachlorophenyl)mercury |
InChI |
InChI=1S/2C6Cl5.Hg/c2*7-2-1-3(8)5(10)6(11)4(2)9; |
Clave InChI |
LNHVTRXAXKOKSJ-UHFFFAOYSA-N |
SMILES canónico |
C1(=C(C(=C(C(=C1Cl)Cl)[Hg]C2=C(C(=C(C(=C2Cl)Cl)Cl)Cl)Cl)Cl)Cl)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


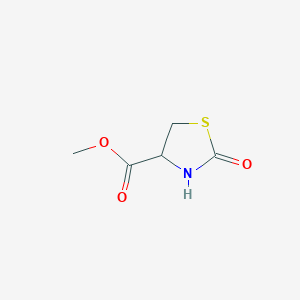
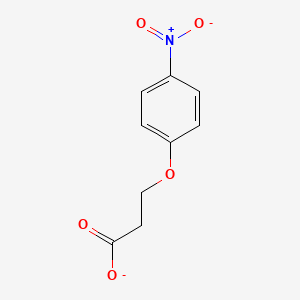
![Tris[4-(trifluoromethyl)phenyl]arsane](/img/structure/B14753304.png)
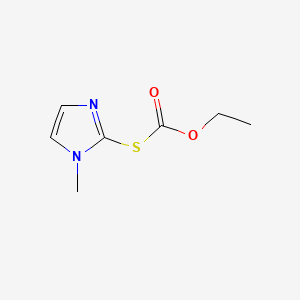
![(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl (2S,4S,7R,8S,9S,10S,12R,13R,16R,17S,18R)-16-(acetyloxy)-2-[(acetyloxy)methyl]-10-hydroxy-9,13,17-trimethyl-7-(4-methyl-2-oxopent-3-en-1-yl)-6-oxo-5-oxapentacyclo[10.8.0.0^{2,9}.0^{4,8}.0^{13,18}]icos-1(20)-ene-17-carboxylate](/img/structure/B14753321.png)
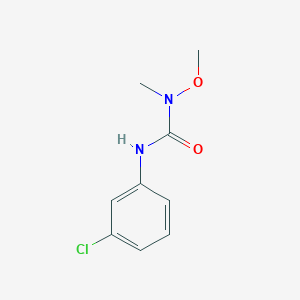
![4,4-difluoro-N-[1-(4-hydroxyphenyl)-3-[3-(3-methyl-5-propan-2-yl-1,2,4-triazol-4-yl)-8-azabicyclo[3.2.1]octan-8-yl]propyl]cyclohexane-1-carboxamide](/img/structure/B14753327.png)
